Cas no 1805502-92-4 (Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate)

Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate
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- インチ: 1S/C11H12N2O2S/c1-15-11(14)4-7-2-9(16)3-8(5-12)10(7)6-13/h2-3,16H,4,6,13H2,1H3
- InChIKey: GSKZAXPUNHIHQK-UHFFFAOYSA-N
- SMILES: SC1C=C(C#N)C(CN)=C(C=1)CC(=O)OC
計算された属性
- 精确分子量: 236.06194880 g/mol
- 同位素质量: 236.06194880 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 300
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.1
- XLogP3: 0.4
- 分子量: 236.29
Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015030670-1g |
Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate |
1805502-92-4 | 97% | 1g |
1,475.10 USD | 2021-06-17 | |
Alichem | A015030670-500mg |
Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate |
1805502-92-4 | 97% | 500mg |
855.75 USD | 2021-06-17 | |
Alichem | A015030670-250mg |
Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate |
1805502-92-4 | 97% | 250mg |
484.80 USD | 2021-06-17 |
Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate 関連文献
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetateに関する追加情報
Comprehensive Overview of Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate (CAS No. 1805502-92-4)
Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate (CAS No. 1805502-92-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a methyl ester group, an aminomethyl substituent, a cyano functionality, and a mercapto (thiol) group, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, where its multifunctional scaffold can be leveraged to develop novel therapeutics targeting enzymes or receptors.
In recent years, the demand for heterocyclic compounds like Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate has surged, driven by the growing focus on precision medicine and sustainable agrochemicals. This compound's cyano and thiol groups are pivotal in forming hydrogen bonds and disulfide bridges, respectively, which are critical for molecular interactions in biological systems. Its CAS No. 1805502-92-4 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and material science.
One of the trending topics in organic synthesis is the development of green chemistry protocols, and Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate aligns well with this movement. Researchers are exploring catalyst-free or biocatalytic routes to synthesize such compounds, reducing environmental impact. The mercaptophenylacetate moiety, in particular, is being studied for its role in antioxidant and chelating applications, which are highly sought after in nutraceuticals and cosmetic formulations.
From a commercial perspective, suppliers of CAS No. 1805502-92-4 often highlight its high purity (>98%) and stability under controlled conditions. The compound's methyl ester group enhances its solubility in organic solvents, facilitating its use in high-throughput screening (HTS) assays. Additionally, its aminomethyl group allows for further derivatization, making it a valuable building block for combinatorial chemistry libraries.
In the context of AI-driven drug discovery, Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate has been flagged as a promising candidate for virtual screening due to its drug-like properties. Computational models predict favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which are crucial for lead optimization. This has led to increased inquiries about its synthetic pathways and scalability in industrial settings.
Another area of interest is the compound's potential role in crop protection. The cyano and thiol functionalities are known to exhibit pesticidal and fungicidal activities, respectively. Agrochemical companies are investigating derivatives of Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate for next-generation sustainable pesticides, aligning with global trends toward reducing synthetic pesticide residues in food.
For laboratory use, handling CAS No. 1805502-92-4 requires standard precautions to ensure stability. The mercapto group is sensitive to oxidation, necessitating storage under inert atmospheres or with stabilizing agents. Despite these challenges, the compound's structural versatility ensures its continued relevance in cutting-edge research.
In summary, Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate (CAS No. 1805502-92-4) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique combination of functional groups makes it a valuable tool for researchers exploring new chemical entities and sustainable solutions. As scientific advancements continue, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern chemistry.
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